molecular formula C8H8BrNO B8434775 1-(2-Bromopyridin-4-yl)propan-2-one

1-(2-Bromopyridin-4-yl)propan-2-one

Cat. No.: B8434775
M. Wt: 214.06 g/mol
InChI Key: PSCQOZKOSQQMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromopyridin-4-yl)propan-2-one is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)propan-2-one

InChI

InChI=1S/C8H8BrNO/c1-6(11)4-7-2-3-10-8(9)5-7/h2-3,5H,4H2,1H3

InChI Key

PSCQOZKOSQQMCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=NC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-4-methylpyridine (Compound 15) (20.20 g, 117.4 mmol) in THF (250 mL) at −78° C. was added LDA (2.0 M THF/Hex, 70.5 mL, 141 mmol) dropwise over 10 min. The solution was stirred at −78° C. for 35 min. Then a solution of N-methoxy-N-methyl acetamide (14.5 g, 141 mmol) in THF (30 mL) was added dropwise over 10 min. After 15 min. at −78° C., the solution was warmed to 0° C. and stirred for 1 h. The solution was poured into H2O (250 mL), extracted with Et2O (3×250 mL), dried (MgSO4), filtered and concentrated. Flash chromatography (SiO2, 20% EtOAc-hexanes) provided the title compound (16.75 g, 78.2 mmol, 67%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70.5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
67%

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